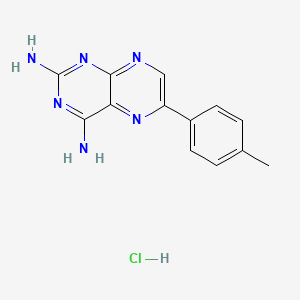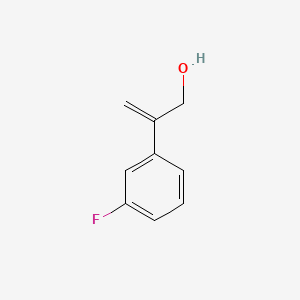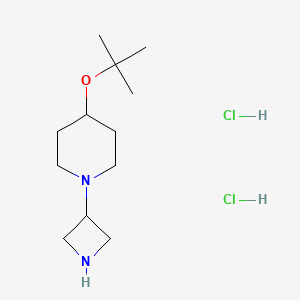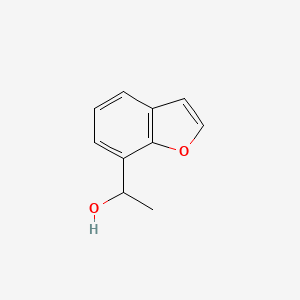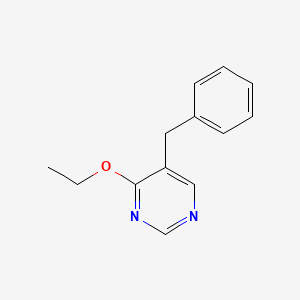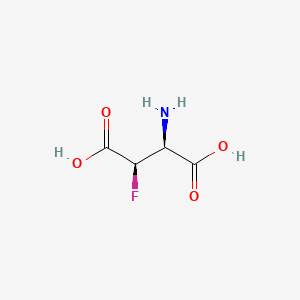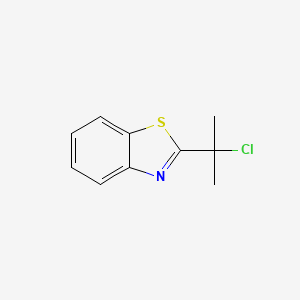
2-(2-Chloropropan-2-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloropropan-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-chloro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-Chloropropan-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles are used. The reaction is typically carried out in a polar solvent like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products Formed
Nucleophilic substitution: Products such as 2-(2-amino-2-propanyl)-1,3-benzothiazole or 2-(2-thio-2-propanyl)-1,3-benzothiazole.
Oxidation: Products like 2-(2-chloro-2-propanyl)-1,3-benzothiazole sulfoxide or sulfone.
Reduction: Products such as 2-(2-chloro-2-propanyl)-dihydro-1,3-benzothiazole.
科学的研究の応用
2-(2-Chloropropan-2-yl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(2-Chloropropan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-2-propanyl)-1,3-thiazole
- 2-(2-Chloro-2-propanyl)-1,3-benzoxazole
- 2-(2-Chloro-2-propanyl)-1,3-benzimidazole
Uniqueness
2-(2-Chloropropan-2-yl)-1,3-benzothiazole is unique due to the presence of both the benzene and thiazole rings, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
195512-81-3 |
|---|---|
分子式 |
C10H10ClNS |
分子量 |
211.707 |
IUPAC名 |
2-(2-chloropropan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,1-2H3 |
InChIキー |
VGYAHMGVLVXWGB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)Cl |
同義語 |
Benzothiazole, 2-(1-chloro-1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isoxazolecarboxamide,3-[(Z)-(hydroxyamino)iminomethyl]-(9CI)](/img/no-structure.png)

